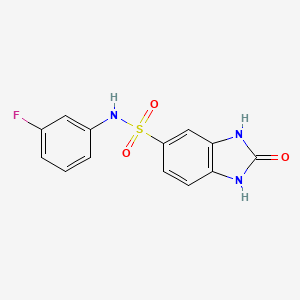

N-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves starting from saccharin as a precursor. For instance, the preparation of 2-(o-sulfamoylphenyl)benzimidazole involves coordinating ligand to divalent transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) to yield complexes with varying geometries around the metal centers. These processes are characterized by elemental analysis, conductivity measurements, magnetic susceptibility, FT-IR, and NMR spectroscopy, with molecular structures determined by X-ray diffraction analysis (Ashraf et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including N-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, often reveals complex interactions and coordination patterns, especially when forming metal complexes. The X-ray crystallographic analyses of these compounds indicate that benzimidazole acts as a bidentate chelating ligand through specific nitrogen atoms, leading to structures with tetrahedral, square planar, or octahedral geometries around metal centers, depending on the metal and the ligands involved (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including coordination to metals, regioselective transannulation, and reactions with sulfonyl chlorides or chloroformates to produce sulfonamides and carbamates. These reactions are influenced by the nature of substituents on the benzimidazole ring and the conditions under which the reactions are carried out. The antimicrobial activity of these compounds is a notable chemical property, with some derivatives showing potent activity against bacterial strains (Janakiramudu et al., 2017).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are significantly influenced by their molecular structure. These compounds typically exhibit strong UV absorption due to the presence of conjugated systems, making them useful in photophysical studies and potential applications in photodynamic therapy. The solubility and stability of these compounds in various solvents can be tailored by substituting different functional groups on the benzimidazole ring, which also affects their melting points and crystallinity (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound and related benzimidazole sulfonamides encompass a broad spectrum of biological activities, including antimicrobial, anticancer, and potential antitubercular activities. These activities are attributed to the ability of these compounds to interact with biological targets through hydrogen bonding, π-π stacking, and metal coordination, which can be explored through molecular docking studies to predict the affinity and orientation of these compounds at active sites of enzymes or receptors (Zhang et al., 2017).

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3S/c14-8-2-1-3-9(6-8)17-21(19,20)10-4-5-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGLFOCPUREIMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5651490.png)

![N-[(1-methylpiperidin-3-yl)methyl]-6-oxo-N-(2-phenylethyl)-1,6-dihydropyridine-2-carboxamide](/img/structure/B5651500.png)

![3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5651507.png)

![N-[(5-chloro-2-thienyl)sulfonyl]benzamide](/img/structure/B5651534.png)

![N-(2,3-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5651538.png)

![4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5651551.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5651576.png)

![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5651588.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5651593.png)